molecular formula C12H19NO2S B2952513 N-isopropyl-2,4,5-trimethylbenzenesulfonamide CAS No. 898642-12-1

N-isopropyl-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2952513
CAS RN: 898642-12-1
M. Wt: 241.35
InChI Key: LMHAXJXWUKHLRV-UHFFFAOYSA-N
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Description

N-isopropyl-2,4,5-trimethylbenzenesulfonamide, also known as NBTS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isopropylamine. NBTS has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism Of Action

The mechanism of action of N-isopropyl-2,4,5-trimethylbenzenesulfonamide is related to its ability to bind to proteins and inhibit their activity. N-isopropyl-2,4,5-trimethylbenzenesulfonamide is a competitive inhibitor that binds to the active site of proteins, preventing other ligands from binding and inhibiting the protein's activity. This mechanism of action makes N-isopropyl-2,4,5-trimethylbenzenesulfonamide a valuable tool for studying the function of proteins and enzymes.
Biochemical and Physiological Effects:
N-isopropyl-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of several enzymes and the modulation of ion channel activity. N-isopropyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-isopropyl-2,4,5-trimethylbenzenesulfonamide has also been shown to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N-isopropyl-2,4,5-trimethylbenzenesulfonamide in laboratory experiments is its ability to selectively inhibit the activity of specific proteins and enzymes. This allows researchers to study the function of these molecules in a controlled setting. However, one of the limitations of using N-isopropyl-2,4,5-trimethylbenzenesulfonamide is its potential for off-target effects. N-isopropyl-2,4,5-trimethylbenzenesulfonamide may bind to other proteins or enzymes in addition to its intended target, leading to unintended effects.

Future Directions

There are several future directions for research involving N-isopropyl-2,4,5-trimethylbenzenesulfonamide. One potential area of research is the development of more potent and selective N-isopropyl-2,4,5-trimethylbenzenesulfonamide analogs for use in scientific research. Additionally, N-isopropyl-2,4,5-trimethylbenzenesulfonamide could be used in the development of new drugs for the treatment of various diseases, such as cancer and neurological disorders. Further research is needed to fully understand the potential applications of N-isopropyl-2,4,5-trimethylbenzenesulfonamide in scientific research and drug discovery.

Synthesis Methods

The synthesis of N-isopropyl-2,4,5-trimethylbenzenesulfonamide involves several steps, beginning with the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base catalyst. This reaction yields the intermediate product N-(2,4,5-trimethylphenyl)sulfonyl isopropylamine, which is then treated with a strong acid to yield the final product, N-isopropyl-2,4,5-trimethylbenzenesulfonamide. The synthesis of N-isopropyl-2,4,5-trimethylbenzenesulfonamide is a relatively straightforward process that can be performed in a laboratory setting.

Scientific Research Applications

N-isopropyl-2,4,5-trimethylbenzenesulfonamide has been used in a wide range of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the primary applications of N-isopropyl-2,4,5-trimethylbenzenesulfonamide is in the study of protein-ligand interactions. N-isopropyl-2,4,5-trimethylbenzenesulfonamide can be used as a competitive inhibitor to study the binding affinity and specificity of proteins for various ligands.

properties

IUPAC Name

2,4,5-trimethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-8(2)13-16(14,15)12-7-10(4)9(3)6-11(12)5/h6-8,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAXJXWUKHLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2,4,5-trimethylbenzenesulfonamide

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